molecular formula C14H8BrFN2O2 B8725515 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid

6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No. B8725515
M. Wt: 335.13 g/mol
InChI Key: VSKUDEANWWGRES-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H8BrFN2O2 and its molecular weight is 335.13 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C14H8BrFN2O2

Molecular Weight

335.13 g/mol

IUPAC Name

6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H8BrFN2O2/c15-9-3-6-11-17-12(8-1-4-10(16)5-2-8)13(14(19)20)18(11)7-9/h1-7H,(H,19,20)

InChI Key

VSKUDEANWWGRES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Br)C(=O)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylate (394 mg, 1.09 mmol) was dissolved into MeOH (10 mL) and THF (10 mL) and then 1M aqueous NaOH (7.5 mL, 7.50 mmol) was added and the reaction was heated at 70° C. for 1 h. The reaction was treated with aqueous 1M HCl (8 mL) (white prec. formed), cooled to rt, diluted with water (30 ml) and filtered to collect the precipitate (rinsed with water). The solid was dried overnight under vacuum to yield 6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid (290 mg, 0.87 mmol, 80% yield) as a white solid. 1H NMR (500 MHz, DMSO-d6) δ ppm 13.40 (br s, 1H), 9.53 (s, 1H), 7.86 (d, J=8.6 Hz, 1H), 7.84 (d, J=8.6 Hz, 1H), 7.78 (d, J=9.5 Hz, 1H), 7.73 (dd, J=9.5, 1.5 Hz, 1H), 7.30 (d, J=8.9 Hz, 1H), 7.28 (d, J=8.9 Hz, 1H). LC-MS retention time 0.94 min; m/z 334, 336 (MH+). LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with a Phenomenex-Luna 10u C18 4.6×50 mm column using a SPD-10AV UV-Vis detector at a detector wave length of 220 nM. The elution conditions employed a flow rate of 5 mL/min, a gradient of 100% solvent A/0% solvent B to 0% solvent A/100% solvent B, a gradient time of 2 min, a hold time of 1 min, and an analysis time of 3 min where solvent A was 10% acetonitrile/90% H2O/0.1% TFA and solvent B was 10% 2O/90% acetonitrile/0.1% TFA. MS data was determined using a Micromass Platform for LC in electrospray mode.
Quantity
394 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

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